molecular formula C9H7NO B045858 5-Phenyloxazole CAS No. 1006-68-4

5-Phenyloxazole

Cat. No. B045858
Key on ui cas rn: 1006-68-4
M. Wt: 145.16 g/mol
InChI Key: YPYPBEGIASEWKA-UHFFFAOYSA-N
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Patent
US05846990

Procedure details

A mixture of tosylmethyl isocyanide (5.86 g, 30 mmol), benzaldehyde (3.18 g, 30 mmol) and K2CO3 (6.22 g, 45 mmol) in 60 ml MeOH was refluxed for 2 hr and concentrated. 250 ml EtOAc was added and the mixture was washed with H2O, brine, dried and concentrated. The residue was chromatographed on silica gel using 15:1 hexane/EtOAc to afford the title compound of this step (2.5 g, 57%) as a white solid.
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
6.22 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S([CH2:11][N+:12]#[C-:13])(C1C=CC(C)=CC=1)(=O)=O.[CH:14](=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C([O-])([O-])=O.[K+].[K+]>CO>[C:15]1([C:14]2[O:21][CH:13]=[N:12][CH:11]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.86 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Name
Quantity
3.18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
6.22 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hr
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
250 ml EtOAc was added
WASH
Type
WASH
Details
the mixture was washed with H2O, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel using 15:1 hexane/EtOAc

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CN=CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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